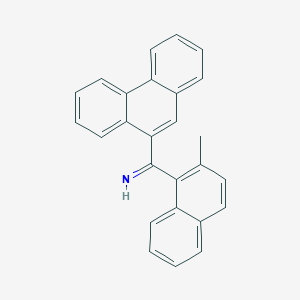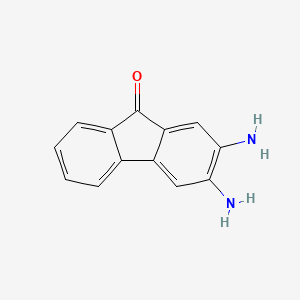
(2,4-Dinitrophenyl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitrophenyl) methanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methanesulfonate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitrophenyl) methanesulfonate typically involves the reaction of 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to be environmentally benign, utilizing aqueous bases and water-miscible solvents to minimize waste and by-products .
化学反应分析
Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl methanesulfonate.
Oxidation: 2,4-dinitroquinone methanesulfonate.
科学研究应用
(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .
相似化合物的比较
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the methanesulfonate moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the methanesulfonate group.
2,4-Dinitroanisole: Features a methoxy group in place of the methanesulfonate group.
Uniqueness: (2,4-Dinitrophenyl) methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
7155-37-5 |
|---|---|
分子式 |
C7H6N2O7S |
分子量 |
262.20 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI 键 |
OBNLOECNGJKOMP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)


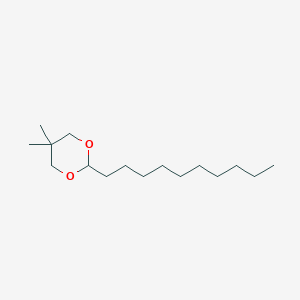

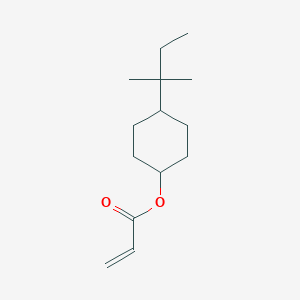
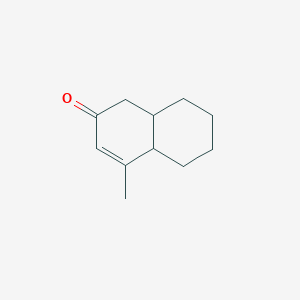
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
